5-Bromo-3-iodo-2-methylaniline hydrochloride
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Overview
Description
5-Bromo-3-iodo-2-methylaniline hydrochloride is a chemical compound with the molecular formula C7H7BrIN·HCl. It is a halogenated aniline derivative, characterized by the presence of bromine, iodine, and a methyl group on the benzene ring. This compound is commonly used in organic synthesis and various research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 5-Bromo-3-iodo-2-methylaniline hydrochloride typically involves multi-step reactions. One common method starts with 2-methyl-3-nitroaniline, which undergoes nitration, reduction, and halogenation reactions to introduce the bromine and iodine atoms. The final step involves the formation of the hydrochloride salt .
Reduction: Conversion of the nitro group to an amine.
Halogenation: Introduction of bromine and iodine atoms.
Formation of Hydrochloride Salt: The final compound is converted to its hydrochloride form.
Chemical Reactions Analysis
5-Bromo-3-iodo-2-methylaniline hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine and iodine) can be substituted with other groups using reagents like organometallic compounds.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form amines.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, boronic acids, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-Bromo-3-iodo-2-methylaniline hydrochloride is used in various scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals and bioactive molecules.
Material Science: It is utilized in the synthesis of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 5-Bromo-3-iodo-2-methylaniline hydrochloride involves its ability to participate in electrophilic aromatic substitution reactions. The presence of halogen atoms makes the compound reactive towards nucleophiles, allowing it to form various derivatives. The molecular targets and pathways depend on the specific application and the nature of the substituents introduced during the reactions.
Comparison with Similar Compounds
Similar compounds to 5-Bromo-3-iodo-2-methylaniline hydrochloride include other halogenated aniline derivatives such as:
3-Bromo-2-methylaniline: Lacks the iodine atom, making it less reactive in certain coupling reactions.
2-Bromo-4-methylaniline: Different substitution pattern on the benzene ring, leading to different reactivity and applications.
The uniqueness of this compound lies in its dual halogenation, which provides versatility in synthetic applications and the ability to form a wide range of derivatives.
Properties
IUPAC Name |
5-bromo-3-iodo-2-methylaniline;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrIN.ClH/c1-4-6(9)2-5(8)3-7(4)10;/h2-3H,10H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRKDNNGGEFMZFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1I)Br)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrClIN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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